5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

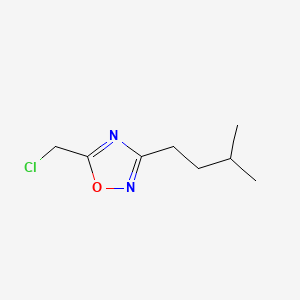

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group at the 5-position and an isopentyl group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and a base like triethylamine. This reaction proceeds via the in situ generation of a nitrile oxide intermediate, which then undergoes cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processing can enhance reaction efficiency and yield. For example, the synthesis of related compounds has been optimized using continuous flow reactors, which provide better control over reaction conditions and improve product quality .

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxadiazoles, while oxidation or reduction can lead to different functionalized derivatives .

Aplicaciones Científicas De Investigación

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

5-(Chloromethyl)-3-isopentyl-1,2,4-triazole: Similar in structure but contains a triazole ring instead of an oxadiazole ring.

5-(Chloromethyl)-3-isopentyl-1,2,4-thiadiazole: Contains a thiadiazole ring, which includes a sulfur atom.

Uniqueness

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in synthetic chemistry .

Actividad Biológica

The compound 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The unique structure of oxadiazoles allows for a wide range of modifications that can enhance their pharmacological properties. This article focuses on the biological activity of this compound, summarizing key findings from recent research.

This compound is characterized by its chloromethyl group and isopentyl substitution, contributing to its unique reactivity and biological profile. The chemical structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study highlighted that certain oxadiazole derivatives showed IC50 values ranging from 1.143 µM to over 90 µM against multiple tumor cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 92.4 |

| Derivative 1 | OVXF 899 | 2.76 |

| Derivative 2 | PXF 1752 | 9.27 |

The potency of these compounds suggests that modifications at the 3-position of the oxadiazole ring can significantly enhance anticancer activity .

Anti-inflammatory Activity

In addition to anticancer effects, oxadiazole derivatives have been studied for their anti-inflammatory properties. The evaluation of various derivatives indicated that they could reduce inflammation effectively in animal models. For example, compounds with halogen substitutions at specific positions demonstrated comparable activity to established anti-inflammatory drugs like Indomethacin .

Antimicrobial Activity

The antimicrobial potential of oxadiazoles has also been explored. Studies show that certain derivatives exhibit antibacterial and antifungal activities against a range of pathogens. The presence of halogen substituents often enhances this activity .

| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | <10 µg/mL |

| Antifungal | Candida spp. | <20 µg/mL |

Case Study 1: Cytotoxicity Assay

A detailed study involved the synthesis and evaluation of several oxadiazole derivatives for their cytotoxic effects using the MTT assay on various cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxic potency. For instance, the introduction of an isopentyl group significantly improved the activity against renal cancer cells compared to simpler structures .

Case Study 2: Anti-inflammatory Evaluation

Another experimental setup assessed the anti-inflammatory effects of oxadiazole derivatives using a formalin-induced edema model in rats. Compounds were administered at varying doses, revealing significant reductions in paw swelling compared to control groups .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds may interact with specific cellular targets such as enzymes involved in inflammation or pathways regulating cell proliferation .

Propiedades

IUPAC Name |

5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-6(2)3-4-7-10-8(5-9)12-11-7/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXRPVMCMUCUMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NOC(=N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967424 |

Source

|

| Record name | 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529510-32-5 |

Source

|

| Record name | 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.